N-(2-hydroxyphenyl)piperidine-4-carboxamide

Description

Structural Overview and Significance

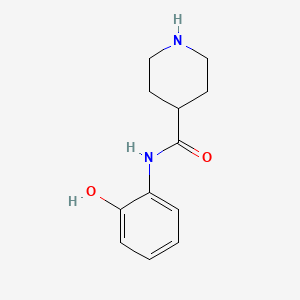

N-(2-hydroxyphenyl)piperidine-4-carboxamide exhibits a molecular formula of C₁₂H₁₆N₂O₂ with a molecular weight of 220 daltons. The compound's structural framework consists of a piperidine ring system bearing a carboxamide functional group at the fourth position, which is subsequently linked to a 2-hydroxyphenyl moiety. This arrangement creates a molecule with distinct chemical properties arising from the interaction between the basic nitrogen atom in the piperidine ring and the phenolic hydroxyl group.

The three-dimensional conformation of this compound allows for intramolecular interactions that influence its chemical behavior and stability. The piperidine ring adopts a chair conformation, positioning the carboxamide substituent in an equatorial orientation to minimize steric hindrance. The hydroxyl group on the phenyl ring contributes to the compound's hydrogen bonding capacity, affecting both its solubility profile and potential interactions with biological targets.

Computational analysis reveals specific physicochemical parameters that define the compound's behavior. The melting point ranges from 191 to 193 degrees Celsius, while the predicted boiling point reaches 441.1 plus or minus 40.0 degrees Celsius at 760 millimeters of mercury pressure. These thermal properties reflect the compound's molecular stability and intermolecular interactions, particularly hydrogen bonding facilitated by the hydroxyl and amide functionalities.

The compound demonstrates a calculated density of 1.2 plus or minus 0.1 grams per cubic centimeter, indicating a relatively compact molecular packing. The polarizability value of 24.6 plus or minus 0.5 times 10⁻²⁴ cubic centimeters suggests moderate electronic polarization potential, which influences its interactions with other chemical species and solvents.

Historical Context in Chemical Research

The development and characterization of this compound emerged from broader investigations into piperidine-based compounds, which have maintained scientific interest for their diverse chemical properties and structural versatility. Piperidine derivatives have historically served as important building blocks in organic synthesis and pharmaceutical research, contributing to the evolution of understanding regarding nitrogen-containing heterocycles.

Chemical databases indicate that systematic studies of this specific compound began to appear in scientific literature during the early 2000s, with initial entries in major chemical repositories dating to 2005. The compound's characterization followed established protocols for heterocyclic compound analysis, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography when applicable.

Research into piperidine-4-carboxamide derivatives gained momentum as scientists recognized their potential for diverse applications in chemical synthesis and biological research. The incorporation of hydroxylated aromatic substituents, as seen in this compound, represented an important advancement in understanding structure-activity relationships within this chemical class.

The compound's development occurred within the context of expanding research into amide-containing heterocycles, which demonstrated unique properties arising from the combination of aromatic and aliphatic components. This research trajectory contributed to improved synthetic methodologies and analytical techniques for characterizing complex nitrogen-containing compounds.

Database records suggest that multiple research groups have independently synthesized and characterized this compound, leading to the accumulation of comprehensive chemical data and the establishment of standardized analytical protocols for its identification and quantification.

Nomenclature and Identification Systems

This compound operates under multiple identification systems within chemical databases and literature. The International Union of Pure and Applied Chemistry name follows standard nomenclature conventions, clearly indicating the structural components and their relationships within the molecule.

The Chemical Abstracts Service has assigned specific registry numbers to different forms of this compound. The free base form carries the registry number 885524-82-3, while the hydrochloride salt form is identified by registry number 1423027-81-9. These distinct identifiers reflect the importance of specifying the exact chemical form when discussing the compound's properties and applications.

The compound's Simplified Molecular Input Line Entry System representation appears as "O=C(Nc1ccccc1O)C2CCNCC2" for the free base form. This notation system provides a standardized method for representing the compound's structure in computerized databases and facilitates automated chemical information processing.

International Chemical Identifier strings offer another layer of molecular identification. The complete International Chemical Identifier for this compound reads "InChI=1S/C12H16N2O2/c15-11-4-2-1-3-10(11)14-12(16)9-5-7-13-8-6-9/h1-4,9,13,15H,5-8H2,(H,14,16)". The corresponding International Chemical Identifier Key, "UDJHELFEUYWSPI-UHFFFAOYSA-N," provides a compressed identifier for database searches and cross-referencing.

| Identification System | Value |

|---|---|

| Chemical Abstracts Service Number (free base) | 885524-82-3 |

| Chemical Abstracts Service Number (hydrochloride) | 1423027-81-9 |

| PubChem Compound Identifier | 7131310 |

| International Chemical Identifier Key | UDJHELFEUYWSPI-UHFFFAOYSA-N |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

Multiple chemical suppliers and research institutions maintain records for this compound under various catalog numbers and internal identification systems. These diverse identification methods ensure comprehensive tracking and accessibility within the global chemical research community, facilitating collaboration and information exchange among researchers working with this compound.

The systematic documentation of this compound across multiple databases reflects its established position within chemical literature and ongoing research applications. This comprehensive identification framework supports accurate communication about the compound's properties, synthesis, and potential applications across diverse scientific disciplines.

Properties

IUPAC Name |

N-(2-hydroxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-11-4-2-1-3-10(11)14-12(16)9-5-7-13-8-6-9/h1-4,9,13,15H,5-8H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJHELFEUYWSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262251 | |

| Record name | N-(2-Hydroxyphenyl)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885524-82-3 | |

| Record name | N-(2-Hydroxyphenyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885524-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyphenyl)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Coupling Reactions Using Carbodiimide Reagents

The most prevalent method employs carbodiimide-mediated activation of piperidine-4-carboxylic acid to facilitate amide bond formation with 2-hydroxyaniline. Key reagents include:

- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- HOBt (Hydroxybenzotriazole) or HOAt (Hydroxyazabenzotriazole)

- DMAP (4-Dimethylaminopyridine)

Mechanism :

- Activation of the carboxylic acid as an O-acylisourea intermediate.

- Nucleophilic attack by 2-hydroxyaniline’s amine group.

- Deprotection of the active ester to yield the amide.

Example :

| Reagents/Conditions | Yield | Reference |

|---|---|---|

| EDC/HOBt, DMF, RT, 12 h | 70–85% | |

| DCC (Dicyclohexylcarbodiimide), DMAP, CH₂Cl₂ | 65–80% |

Advantages : High efficiency and compatibility with sensitive functional groups.

Formamide-Catalyzed Carbodiimide-Free Amide Formation

This method bypasses carbodiimides by leveraging formamide as a catalyst to activate carboxylic acids.

Procedure :

- React piperidine-4-carboxylic acid with formamide in toluene at 100°C.

- Add 2-hydroxyaniline and stir for 6–8 h.

Example :

| Reagents/Conditions | Yield | Reference |

|---|---|---|

| Formamide, Toluene, 100°C, 8 h | 60–75% |

Advantages : Cost-effective and environmentally friendly.

Reductive Amination Approaches

For tertiary amines, reductive amination of piperidine-4-carboxaldehyde with 2-hydroxyaniline derivatives may be feasible, though less common due to competing side reactions.

Detailed Reaction Conditions and Optimization

Solvent Selection and Temperature Effects

| Solvent | Temperature | Impact on Yield |

|---|---|---|

| DMF (Polar aprotic) | RT–50°C | High solubility |

| Toluene | 100°C | Better for formamide catalysis |

| Dichloromethane | RT | Mild conditions for sensitive groups |

Key Insight : Polar aprotic solvents enhance reaction rates, while nonpolar solvents improve thermal stability.

Catalyst Systems and Reaction Efficiency

| Catalyst | Role | Optimal Loading |

|---|---|---|

| DMAP | Accelerates O-acylisourea formation | 0.1–0.2 eq. |

| Formamide | Activates carboxylic acid via H-bonding | 2–3 eq. |

| HOBt | Scavenges byproducts | 1.2 eq. |

Note : Excess catalysts may lead to byproduct formation (e.g., urea derivatives).

Purification and Yield Optimization

- Column Chromatography : Silica gel (hexane/ethyl acetate gradient).

- Crystallization : Ethanol/water or methanol for high-purity solids.

- Yield Boosters : Microwave-assisted heating (reduces reaction time by 30–50%).

Analytical Characterization Techniques

NMR Spectroscopy

| Nucleus | Key Signals (δ, ppm) |

|---|---|

| ¹H | 8.2 (amide NH), 7.4–7.1 (aromatic), 3.2–1.6 (piperidine) |

| ¹³C | 167 (amide C=O), 155 (phenolic O), 25–45 (piperidine CH₂) |

Critical Peaks : Amide NH (broad singlet) and phenolic OH (exchange with D₂O).

Mass Spectrometry

| Ionization Mode | m/z (M+H⁺) | Fragmentation Pattern |

|---|---|---|

| ESI+ | 220.27 | Loss of H₂O (m/z 202), cleavage of amide bond (m/z 135, 85) |

Chromatographic Methods

| Technique | Mobile Phase | Retention Time |

|---|---|---|

| HPLC (C18) | 80% MeOH/20% H₂O + 0.1% TFA | 8–10 min |

| TLC (Silica) | Hexane/ethyl acetate (3:1) | Rf = 0.45 |

Challenges and Recent Advances

Hydroxyl Group Reactivity

The 2-hydroxyphenyl moiety may undergo oxidation or tautomerism. Solutions:

Stereochemical Control

Piperidine’s chair conformation influences reactivity. Recent advances employ chiral auxiliaries or asymmetric catalysts for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-hydroxyphenyl)piperidine-4-carboxamide can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Substitution: The hydroxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Synthesis and Structure-Activity Relationship

The synthesis of N-(2-hydroxyphenyl)piperidine-4-carboxamide involves several steps, including the amidation of phenethylamines followed by cyclization reactions. The structural modifications significantly affect the biological activity of the compound. For instance, the introduction of different substituents on the piperidine ring can enhance its binding affinity to specific GPCRs.

Key Findings on Structure-Activity Relationship:

- Substituent Positioning : The position of substituents on the piperidine and aromatic rings is crucial for the compound's efficacy.

- Binding Affinity : Variations in structure lead to differing affinities for dopamine D2 and serotonin 5-HT2A receptors, which are important targets in psychopharmacology .

Pharmacological Properties

Recent studies have highlighted the pharmacological potential of this compound:

-

Antipsychotic Activity :

- D2AAK4 has been shown to exhibit an atypical antipsychotic profile. It interacts with dopamine D2 receptors and serotonin 5-HT2A receptors, suggesting its utility in managing symptoms associated with schizophrenia and other mood disorders .

- In vivo studies demonstrated that D2AAK4 could reduce amphetamine-induced hyperactivity in animal models, indicating its potential as an antipsychotic agent .

- Cognitive Enhancement :

- Anxiogenic Properties :

Study 1: Behavioral Assessment

In a study assessing the behavioral effects of D2AAK4 at a dose of 100 mg/kg administered intraperitoneally, results indicated significant reductions in hyperactivity and improvements in memory tasks compared to control groups. These findings support the hypothesis that D2AAK4 may serve dual roles in modulating both psychotic symptoms and cognitive functions .

Study 2: Molecular Interaction Analysis

Molecular docking studies revealed that D2AAK4 forms electrostatic interactions with key residues in GPCRs, particularly at the conserved Asp 3.32 position of dopamine receptors. This interaction is pivotal for its antagonist activity at these sites, further validating its role as a multitarget ligand .

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Interaction: N-(2-hydroxyphenyl)piperidine-4-carboxamide interacts with enzymes by binding to their active sites, thereby inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions.

Cell Signaling: The compound may also affect cell signaling pathways by modulating the activity of receptors or other signaling molecules.

Comparison with Similar Compounds

N-(2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.

N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide: This compound has a chlorine atom substituted at the 5-position of the phenyl ring, which can alter its reactivity and biological activity.

Uniqueness:

Structural Features: The presence of the hydroxy group on the phenyl ring and the piperidine ring structure makes this compound unique in its class.

Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation and substitution, adds to its versatility in research and industrial applications.

Biological Activity

N-(2-hydroxyphenyl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for aminergic G protein-coupled receptors (GPCRs). This article provides a comprehensive overview of its biological activity, including research findings, structural characteristics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a 2-hydroxyphenyl group and a carboxamide functional group. Its molecular formula is CHNO\ and it has a molecular weight of approximately 220.27 g/mol. The unique hydroxyl substitution on the aromatic ring enhances its interaction profile with GPCRs compared to other piperidine derivatives.

The compound acts primarily through interactions with various GPCRs, particularly dopamine receptors. Studies have shown that this compound forms stable interactions with these receptors, maintaining significant contact with conserved residues, which suggests its efficacy and specificity as a ligand.

Interaction with Receptors

- Dopamine Receptors : It exhibits an atypical antipsychotic profile, reducing amphetamine-induced hyperactivity and improving memory consolidation in behavioral tests .

- Serotonin Receptors : The compound also shows notable affinity for serotonin receptors, indicating potential applications in treating mood disorders .

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antipsychotic Properties : Demonstrated through in vivo studies where it reduced hyperactivity and improved cognitive functions .

- Anxiogenic Effects : Behavioral tests have shown that it may induce anxiety-like behaviors, suggesting a complex pharmacological profile that requires further exploration .

- Potential Anticancer Activity : Preliminary studies suggest possible anticancer properties, although detailed investigations are still needed to confirm these findings.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| N-(4-hydroxyphenyl)piperidine-4-carboxamide | Similar piperidine structure with para substitution | Potential antipsychotic activity |

| 1-(4-chlorophenyl)sulfonyl-N-(2-hydroxyphenyl)... | Contains sulfonyl group | Enhanced binding affinity for GPCRs |

| Piperidine-4-carboxylic acid | Basic piperidine structure without aromatic substitution | Limited biological activity compared to derivatives |

| This compound | Hydroxyl substitution on aromatic ring | Significant interaction with GPCRs |

This table highlights the unique characteristics of this compound that may contribute to its varied biological activities.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Behavioral Studies : Research demonstrated that at doses of 100 mg/kg, the compound significantly decreased amphetamine-induced hyperactivity in animal models, supporting its potential use as an antipsychotic agent .

- Molecular Dynamics Simulations : These studies revealed that the compound maintains crucial interactions within the binding site of dopamine receptors, enhancing our understanding of its mechanism of action.

- In Vitro Assays : Functional assays have shown that this compound can modulate cAMP signaling pathways in cells expressing human dopamine D receptors, indicating its role as a potential therapeutic candidate for neurological disorders .

Q & A

Q. What are the recommended synthetic routes and purification methods for N-(2-hydroxyphenyl)piperidine-4-carboxamide?

- Methodology : Synthesis typically involves coupling 2-hydroxyphenylamine with activated piperidine-4-carboxylic acid derivatives (e.g., using carbodiimide coupling agents like EDC/HOBt). Purification is achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization. HPLC (≥98% purity) is used to confirm purity .

Q. How is structural characterization performed for this compound?

- Methodology : X-ray crystallography is the gold standard for resolving 3D conformation. For example, Li (2011) reported crystallographic parameters (a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) for a related piperidine-carboxamide derivative . Additional techniques include H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. What in vitro assays are suitable for initial biological screening?

- Methodology : Target-based assays (e.g., radioligand binding for GPCRs like dopamine D2 receptors) are prioritized. For example, D2AAK4 was screened against aminergic GPCRs using competitive binding assays with H-labeled antagonists. Functional activity is tested via cAMP modulation or calcium flux assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodology : Systematic substitution at the piperidine ring or hydroxyphenyl group is explored. For example, Park et al. (2011) found that benzylic substituents in analogous compounds enhance T-type Ca channel inhibition . Computational docking (e.g., AutoDock Vina) predicts binding modes, guiding synthetic modifications .

Q. What experimental strategies address contradictory data in target engagement?

- Methodology : Orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) reconcile discrepancies. For multi-target ligands like D2AAK4, selectivity profiling across GPCR panels (e.g., 5-HT, D2, H3 receptors) clarifies off-target effects .

Q. How is in vivo efficacy evaluated for antipsychotic potential?

- Methodology : Rodent models (e.g., MK-801-induced hyperactivity) assess behavioral effects. Pharmacokinetic studies (plasma/tissue LC-MS/MS) measure bioavailability and brain penetration. D2AAK4 showed dose-dependent reduction in hyperactivity, validated via receptor occupancy assays .

Q. What computational tools predict metabolic stability and toxicity?

- Methodology : Tools like SwissADME predict CYP450 metabolism sites, while ProTox-II estimates hepatotoxicity. Experimental validation involves microsomal stability assays (e.g., rat liver microsomes) and Ames tests for mutagenicity .

Q. How are crystallographic data used to refine molecular docking models?

- Methodology : X-ray structures (e.g., COD entry 2230670) provide templates for homology modeling. Molecular dynamics simulations (e.g., GROMACS) assess ligand-receptor stability, while QM/MM optimizes binding poses .

Contradictions and Limitations in Current Research

Q. How do researchers resolve discrepancies in reported GPCR selectivity profiles?

- Methodology : Standardized assay conditions (e.g., uniform cell lines, ligand concentrations) minimize variability. For D2AAK4, discrepancies in 5-HT vs. D2 affinity were resolved using β-arrestin recruitment assays .

Q. What are the limitations of in silico models for predicting blood-brain barrier (BBB) penetration?

- Methodology : While tools like BBB Predictor estimate logBB values, experimental validation via MDCK-MDR1 monolayers or in situ brain perfusion in rodents is critical. D2AAK4’s moderate BBB penetration was confirmed via dual methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.